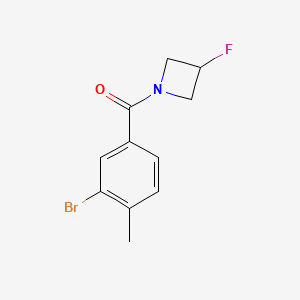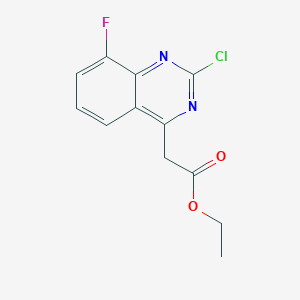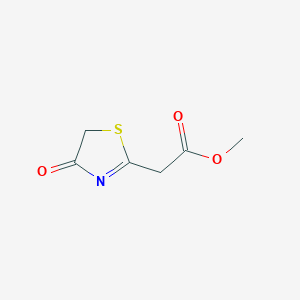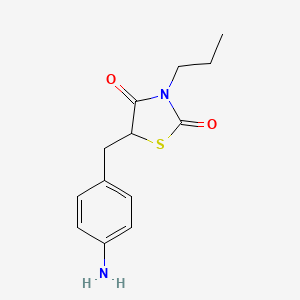![molecular formula C18H20N6 B15340484 N6-(Endo-bicyclo[2.2.1]heptan-2-yl)-N2-phenyl-9H-purine-2,6-diamine](/img/structure/B15340484.png)
N6-(Endo-bicyclo[2.2.1]heptan-2-yl)-N2-phenyl-9H-purine-2,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-amino-N6-endo-norbornyladenine is a potent and selective antagonist of the Adenosine A3 receptor (A3 AR)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-amino-N6-endo-norbornyladenine typically involves the following steps:
Bicyclo[2.2.1]hept-2-ylamine: is reacted with 2-chloro-6-phenylaminopurine under controlled conditions to form the target compound.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-100°C) to ensure complete conversion.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of advanced purification techniques such as column chromatography and recrystallization to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-amino-N6-endo-norbornyladenine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Derivatives with reduced functional groups.
Substitution Products: Compounds with different substituents at specific positions.
Aplicaciones Científicas De Investigación
2-Phenyl-amino-N6-endo-norbornyladenine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in modulating adenosine receptor activity.
Medicine: Investigated for potential therapeutic applications in conditions such as inflammation, neurodegenerative diseases, and glaucoma.
Industry: Employed in the development of new pharmaceuticals and research tools.
Mecanismo De Acción
The compound exerts its effects by selectively antagonizing the Adenosine A3 receptor (A3 AR). This receptor is involved in various physiological processes, including inflammation and cell proliferation. By blocking the A3 AR, 2-phenyl-amino-N6-endo-norbornyladenine can modulate these processes, making it a valuable tool in research and potential therapeutic applications.
Molecular Targets and Pathways Involved:
Molecular Target: Adenosine A3 receptor (A3 AR).
Pathways: Inflammation, cell proliferation, and other physiological processes regulated by A3 AR.
Comparación Con Compuestos Similares
Reversine
CAY10498
Other adenosine receptor antagonists
Is there anything specific you would like to know more about?
Propiedades
Fórmula molecular |
C18H20N6 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
6-N-[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]-2-N-phenyl-7H-purine-2,6-diamine |
InChI |
InChI=1S/C18H20N6/c1-2-4-13(5-3-1)21-18-23-16-15(19-10-20-16)17(24-18)22-14-9-11-6-7-12(14)8-11/h1-5,10-12,14H,6-9H2,(H3,19,20,21,22,23,24)/t11-,12+,14-/m0/s1 |
Clave InChI |
SLLSODGWHDUMRG-SCRDCRAPSA-N |
SMILES isomérico |
C1C[C@@H]2C[C@H]1C[C@@H]2NC3=NC(=NC4=C3NC=N4)NC5=CC=CC=C5 |
SMILES canónico |
C1CC2CC1CC2NC3=NC(=NC4=C3NC=N4)NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


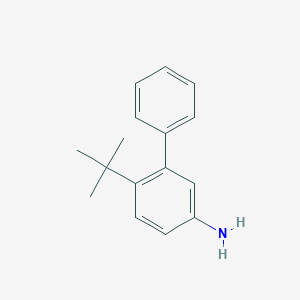
![1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide hydrochloride](/img/structure/B15340412.png)
![[4-Hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate](/img/structure/B15340421.png)
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester](/img/structure/B15340425.png)

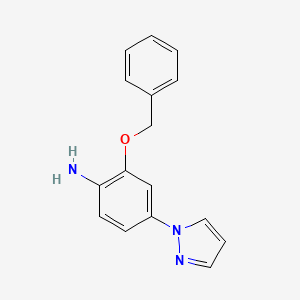
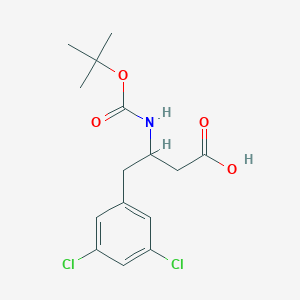
![2,2-Dichloro-N-[(1R,2S)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3](/img/structure/B15340444.png)
